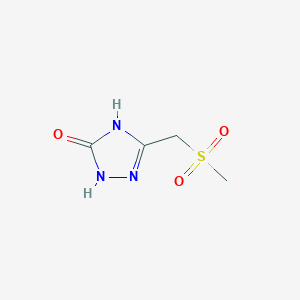

3-(Methylsulfonylmethyl)-1,4-dihydro-1,2,4-triazol-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methylsulfonylmethane (MSM) is an organosulfur compound with the formula (CH3)2SO2 . It’s a colorless solid that features the sulfonyl functional group and is the simplest of the sulfones . It’s relatively inert chemically and is able to resist decomposition at elevated temperatures .

Chemical Reactions Analysis

Methanesulfonyl chloride is a precursor to many compounds because it is highly reactive. It is an electrophile, functioning as a source of the “CH3SO2+” synthon . Methanesulfonyl chloride is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

The synthesis of 1,2,4-triazole derivatives, including those related to 3-(Methylsulfonylmethyl)-1,4-dihydro-1,2,4-triazol-5-one, demonstrates significant biological importance. These compounds have been evaluated for their in vitro anticancer activities against several cancer cell lines, showcasing moderate activity levels. The process highlights the relevance of such derivatives in medicinal chemistry for developing potential anticancer agents (Salinas-Torres et al., 2022).

Additionally, research into the antibacterial and surface activity of 1,2,4-triazole derivatives reveals that these compounds exhibit antimicrobial activity and can be used as surface active agents. This opens avenues for their application in creating antimicrobial coatings and materials (El-Sayed, 2006).

Corrosion Inhibition

The derivative 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole has been studied for its corrosion inhibition properties on mild steel in acidic media. It displayed very high inhibition efficiencies, suggesting its potential as a corrosion inhibitor in industrial applications, protecting materials against acid corrosion (Lagrenée et al., 2002).

Antioxidant Activity

Newly synthesized 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives have been analyzed for their in vitro antioxidant activities. Comparisons with standard antioxidants demonstrated their potential use in combating oxidative stress, contributing to the development of novel antioxidant agents (Yüksek et al., 2015).

Chemotherapeutic Applications

Further exploring the chemotherapeutic potential, a group of 6-aryl-3-[4-(methylsulfonyl)benzyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines exhibited promising cytotoxic, antibacterial, and antifungal activity. Such derivatives highlight the versatility of this compound related compounds in developing new therapeutic agents (Sumangala et al., 2012).

Antifungal Applications

The synthesis of Schiff bases of 5-ethoxycarbonylmethylsulfanyl-1,2,4-triazole and their antifungal activities against vegetable pathogens indicate that these compounds could serve as effective antifungal agents, possibly leading to new agricultural fungicides (Qingcu, 2014).

Propiedades

IUPAC Name |

3-(methylsulfonylmethyl)-1,4-dihydro-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O3S/c1-11(9,10)2-3-5-4(8)7-6-3/h2H2,1H3,(H2,5,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALLBMKPYUEEMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=NNC(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-7-butyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2748949.png)

![N,1-bis(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2748956.png)

![4-ethyl-2,3-dioxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)piperazine-1-carboxamide](/img/structure/B2748957.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2748960.png)

![ethyl 2-(1,4-dimethyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2748962.png)

![Tert-butyl 3-oxospiro[1H-indene-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2748965.png)

![5-((4-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2748967.png)